Methyl 2-((difluoromethyl)thio)benzoate
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Overview
Description
Methyl 2-((difluoromethyl)thio)benzoate is an organic compound with the molecular formula C9H8F2O2S It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atoms on the benzene ring are substituted with a difluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((difluoromethyl)thio)benzoate typically involves the introduction of the difluoromethylthio group to the benzoate structure. One common method is the reaction of methyl 2-mercaptobenzoate with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((difluoromethyl)thio)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((difluoromethyl)thio)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((difluoromethyl)thio)benzoate involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-(fluoromethyl)benzoate
- Methyl 2-(chloromethyl)benzoate
Uniqueness
Methyl 2-((difluoromethyl)thio)benzoate is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions compared to its analogs.
Properties
CAS No. |
79676-61-2 |
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Molecular Formula |
C9H8F2O2S |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
methyl 2-(difluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C9H8F2O2S/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3 |
InChI Key |
KHRVSXWNSNDAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(F)F |
Origin of Product |
United States |
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